(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride, also known as (+)-MT-45, is a synthetic compound classified as a piperazine derivative. It has served as a subject in various scientific investigations primarily focused on its analgesic properties and its interaction with opioid receptors. [, ] These studies aim to understand the compound's potential therapeutic applications and explore its pharmacological profile.
(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride, commonly referred to as MT-45, is a synthetic opioid analgesic that was developed in the 1970s by Dainippon Pharmaceutical Co. It is classified as a 1-substituted-4-(1,2-diphenylethyl)piperazine derivative, which distinguishes it from many other opioid drugs due to its unique chemical structure. MT-45 has been noted for its analgesic properties and is structurally unrelated to traditional opioids, offering a different mechanism of action and potential therapeutic applications .
The synthesis of (+)-1-cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of the reaction and assess product purity.
The molecular formula for (+)-1-cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride is C24H34Cl2N2, with a molecular weight of approximately 421.4 g/mol. The compound features a piperazine ring substituted with both cyclohexyl and diphenylethyl groups.
(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride can undergo various chemical reactions typical of piperazine derivatives:
These reactions can be studied using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate structures and confirm identities of products formed during reactions.
The primary mechanism of action for (+)-1-cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride involves its interaction with opioid receptors in the central nervous system:
Research indicates that racemic MT-45 has approximately 80% potency compared to morphine, with most activity attributed to its (S) enantiomer .
Analytical data such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-vis) can provide further insights into the functional groups present in the compound and confirm its identity .
(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride has been investigated for various applications:
(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride represents a structurally distinct synthetic opioid. This compound belongs to the piperazine derivative class and exhibits significant interactions with central nervous system receptors. Its emergence reflects ongoing diversification within novel psychoactive substances (NPS), particularly non-fentanyl synthetic opioids. This profile details its chemical identity, historical context, structural classification, and pharmacological characteristics, excluding therapeutic or safety assessments.
The compound is systematically named (+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride, indicating its stereochemistry, core structure, and salt form. Its molecular formula is C₂₄H₃₄Cl₂N₂ (molecular weight: 421.45 g/mol), corresponding to the dihydrochloride salt of the free base MT-45 (C₂₄H₃₂N₂) [3] [5]. The dihydrochloride form enhances stability and water solubility, critical for research applications.
Table 1: Nomenclature and Identifiers
Property | Identifier |
---|---|
Systematic Name | (+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride |
CAS Registry Number | 57314-55-3 |
Synonyms | MT-45 dihydrochloride; (S)-MT-45 HCl |
Molecular Formula | C₂₄H₃₄Cl₂N₂ |
IUPAC Name | 1-Cyclohexyl-4-[(1S)-1,2-diphenylethyl]piperazine dihydrochloride |
InChI Key | IGBRRSIHEGCUEN-UHFFFAOYSA-N (free base) |
The stereochemistry is crucial: The (+)-enantiomer (or (S)-enantiomer) possesses significantly higher opioid receptor affinity and analgesic potency than its (-)-(R)-counterpart or racemic mixtures [2]. The structure integrates a piperazine core (six-membered ring with two nitrogen atoms), substituted at one nitrogen with a cyclohexyl group and at the other with a chiral 1,2-diphenylethyl moiety [3] [5].
Discovered in the 1970s by Dainippon Pharmaceutical Co. (Japan) during exploratory analgesic research, MT-45 was initially identified as a potential morphine alternative. Early studies demonstrated its racemate possessed approximately 80% the analgesic potency of morphine, with the (S)-enantiomer accounting for nearly all opioid activity [2] [4]. Despite promising pharmacology, it was not developed commercially as a therapeutic agent.
The compound re-emerged decades later as a Novel Psychoactive Substance (NPS). It was first identified in the illicit recreational drug market around 2013-2014, often sold as a "research chemical" or "legal opioid" under names like IC-6 or CDEP, primarily as the dihydrochloride salt [2] [4]. Its appeal stemmed from several factors:
Global recognition of its risks led to scheduling actions: the UK classified MT-45 as Class A (2015), the USA placed it in Schedule I (2018), and it is controlled in Canada, the Czech Republic, and elsewhere [2]. Its emergence signaled a trend towards non-fentanyl-derived synthetic opioids within the NPS market [4] [6].
(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride belongs to a distinct subclass within the broader 1,2-diphenylethylpiperazine family of synthetic compounds. Its classification is defined by specific structural features:
Table 2: Structural Classification of Key Piperazine-Based Compounds
Structural Feature | MT-45 (Free Base) | Fluorinated MT-45 (e.g., 2F-MT-45) | Lefetamine |
---|---|---|---|
N₁-Substituent | Cyclohexyl | Cyclohexyl | Methyl |
N₄-Substituent | (S)-1,2-Diphenylethyl | 2-Fluoro-(S)-1,2-diphenylethyl | (R)-1,2-Diphenylethyl |
Core | Piperazine | Piperazine | Piperidine (not piperazine) |
Primary Pharmacology | µ-Opioid agonist | Potent µ-Opioid agonist | Opioid/NMDA activity |
This structure differentiates it from:
The structural framework allows for derivatization, exemplified by the emergence of fluorinated analogs like 2F-MT-45 (fluorination ortho to the ethyl linkage on one phenyl ring), which significantly enhances µ-opioid receptor potency [1] [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0